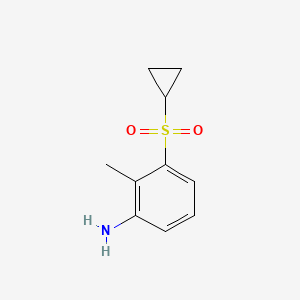

3-(Cyclopropylsulfonyl)-2-methylaniline

説明

Historical Context of Sulfonyl Group Integration in Aromatic Systems

The integration of the sulfonyl group (–SO₂–) into aromatic systems has a rich history, fundamentally shaping the landscape of synthetic and medicinal chemistry. Initially, the sulfonyl group was recognized for its strong electron-withdrawing nature, a property that deactivates aromatic rings towards electrophilic substitution. taylorandfrancis.comacs.org This characteristic has been strategically employed to direct substitution patterns and to stabilize adjacent carbanions. Over time, the role of the sulfonyl group has expanded dramatically. It is now recognized as a key pharmacophore in a multitude of therapeutic agents and a versatile functional group in organic synthesis. chemistryviews.org Its ability to act as a leaving group and to participate in a variety of coupling reactions has made it an invaluable tool for chemists. acs.org

Significance of Aniline (B41778) Scaffolds in Organic Synthesis and Chemical Research

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of more complex molecules. acs.org Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. The amino group of aniline can be readily functionalized, and the aromatic ring can undergo a variety of substitution reactions, making the aniline scaffold a versatile platform for molecular elaboration. rsc.orgresearchgate.net Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have further enhanced the utility of anilines, allowing for precise and efficient C-N and C-C bond formation. researchgate.net The development of methods for the direct C-H functionalization of anilines is an active area of research, promising more atom-economical and sustainable synthetic routes. rsc.org

Unique Attributes of Cyclopropylsulfonyl Moieties in Molecular Design

The cyclopropyl (B3062369) group is a unique structural motif in organic chemistry. Its three-membered ring possesses significant ring strain, which imparts unusual bonding and reactivity. When attached to a sulfonyl group, the resulting cyclopropylsulfonyl moiety introduces a combination of steric and electronic properties to a molecule. The cyclopropyl group can act as a conformationally rigid element, and its strained bonds can participate in unique chemical transformations. From an electronic standpoint, the cyclopropyl group can interact with adjacent π-systems, influencing the electron density of the aromatic ring. In the context of drug discovery, the incorporation of a cyclopropyl group can lead to improved metabolic stability and binding affinity. nih.govresearchgate.net

Overview of Research Trajectories for Novel Chemical Entities

The quest for novel chemical entities (NCEs) is a primary driver of chemical research, particularly in the pharmaceutical and agrochemical industries. nih.gov Research trajectories for NCEs often involve the exploration of new chemical space by combining known pharmacophores and structural motifs in innovative ways. The strategic incorporation of specific functional groups, such as the cyclopropylsulfonyl moiety on an aniline scaffold, can lead to molecules with unique biological activities and improved physicochemical properties. acs.org The development of efficient and scalable synthetic routes is crucial for the successful translation of these NCEs from laboratory curiosities to valuable products. mdpi.com

Interactive Data Table: Predicted Physicochemical Properties of 3-(Cyclopropylsulfonyl)-2-methylaniline

Detailed Research Findings

Studies on N-cyclopropylanilines have demonstrated their utility as probes for single-electron transfer reactions. researchgate.net The cyclopropyl ring can undergo irreversible ring-opening upon oxidation, providing a clear indication of the reaction mechanism. This suggests that this compound could be a valuable tool in mechanistic studies of oxidative processes.

Furthermore, the sulfonylation of anilines is a well-established transformation in organic synthesis. chemistryviews.org The development of mild and efficient methods for this reaction is an ongoing area of research. The synthesis of this compound would likely involve the reaction of 2-methylaniline with cyclopropanesulfonyl chloride or a related electrophilic sulfonylating agent.

Structure

3D Structure

特性

IUPAC Name |

3-cyclopropylsulfonyl-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-7-9(11)3-2-4-10(7)14(12,13)8-5-6-8/h2-4,8H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKUOYDLAVUQFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Cyclopropylsulfonyl 2 Methylaniline

Retrosynthetic Analysis of the 3-(Cyclopropylsulfonyl)-2-methylaniline Scaffold

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the aryl C-S bond. This bond is the key linkage between the 2-methylaniline core and the cyclopropylsulfonyl moiety. This disconnection strategy leads to two main precursor fragments: a substituted 2-methylaniline and a cyclopropylsulfonyl-containing synthon. ias.ac.inresearchgate.netprepchem.com

The nature of the substituent on the 2-methylaniline precursor dictates the forward synthetic approach. Common strategies involve a leaving group at the 3-position, such as a halogen (e.g., bromine or iodine), which can participate in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Alternatively, the aniline (B41778) itself can be derived from a nitro group, which is a common precursor for aromatic amines.

The cyclopropylsulfonyl synthon can be envisioned as cyclopropylsulfonyl chloride or a related halide, which is a reactive electrophile for sulfonylation reactions. Another possibility is the use of a cyclopropanesulfinate salt, which can act as a nucleophile in certain C-S bond-forming reactions.

Precursor Synthesis Methodologies

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the synthetic routes to substituted 2-methylaniline intermediates and cyclopropylsulfonyl halide precursors.

Synthesis of Substituted 2-Methylaniline Intermediates

The synthesis of appropriately substituted 2-methylaniline intermediates is a critical first step. These intermediates can be prepared through various established organic transformations.

One common precursor is 2-methyl-3-nitroaniline . This compound can be synthesized through the reduction of 2,6-dinitrotoluene. nih.gov The nitro group can then be reduced to an amine using various reducing agents, such as stannous chloride or catalytic hydrogenation, to yield 2-methyl-1,3-diaminobenzene. guidechem.comgoogle.comgoogle.com

Alternatively, a halogenated 2-methylaniline can serve as a key intermediate. For instance, 3-bromo-2-methylaniline (B1266185) can be synthesized through the bromination of 2-methylaniline. guidechem.commedchemexpress.combiosynth.com Another route involves the reduction of 1-bromo-2-methyl-3-nitrobenzene using reagents like stannous dichloride hydrate (B1144303) in ethanol. guidechem.com

Another potential precursor is 2-amino-3-methyl thiophenol . Its synthesis can be achieved from o-toluidine (B26562) and sodium thiocyanate, which react to form N-o-tolyl thiocarbamide. Subsequent reaction with bromine and then basic hydrolysis yields the desired 2-amino-3-methyl thiophenol. google.com This thiol can then be a precursor for oxidative C-S bond formation strategies.

Table 1: Synthesis of Substituted 2-Methylaniline Intermediates

| Precursor | Starting Material(s) | Key Reagents | Reference(s) |

| 2-Methyl-3-nitroaniline | 2,6-Dinitrotoluene | Reducing agent (e.g., Na2S) | nih.gov |

| 3-Bromo-2-methylaniline | 2-Methylaniline | Brominating agent | guidechem.commedchemexpress.combiosynth.com |

| 3-Bromo-2-methylaniline | 1-Bromo-2-methyl-3-nitrobenzene | SnCl2·2H2O, Ethanol | guidechem.com |

| 2-Amino-3-methyl thiophenol | o-Toluidine, Sodium thiocyanate | Br2, NaOH | google.com |

Preparation of Cyclopropylsulfonyl Halide Precursors

The cyclopropylsulfonyl halide, typically cyclopropylsulfonyl chloride , is the other essential building block. Its synthesis often starts from a cyclopropyl (B3062369) Grignard reagent.

Cyclopropylmagnesium bromide is prepared via the classical Grignard reaction between cyclopropyl bromide and magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). guidechem.comchemicalbook.com This Grignard reagent can then be reacted with a sulfur source. One common method involves the reaction of cyclopropylmagnesium bromide with sulfuryl chloride (SO₂Cl₂) to yield cyclopropylsulfonyl chloride. nih.gov

An alternative approach involves the reaction of the Grignard reagent with sulfur dioxide (SO₂) to form a cyclopropanesulfinate intermediate, which can then be chlorinated to the sulfonyl chloride.

Table 2: Synthesis of Cyclopropylsulfonyl Chloride

| Starting Material | Key Reagents | Intermediate | Product | Reference(s) |

| Cyclopropyl bromide | Mg, THF | Cyclopropylmagnesium bromide | guidechem.comchemicalbook.com | |

| Cyclopropylmagnesium bromide | SO₂Cl₂ | - | Cyclopropylsulfonyl chloride | nih.gov |

| Cyclopropylmagnesium bromide | SO₂ | Cyclopropanesulfinate | Cyclopropylsulfonyl chloride | - |

Direct Carbon-Sulfur (C-S) Bond Formation Approaches

The final and most critical step in the synthesis of this compound is the formation of the C-S bond between the two prepared precursors. This can be achieved through several methodologies, primarily categorized as nucleophilic sulfonylation and oxidative strategies.

Nucleophilic Sulfonylation of Anilines via Sulfonyl Chlorides

This is a widely used method for the formation of arylsulfonamides. In the context of synthesizing the target molecule, this would involve the reaction of a 2-methylaniline derivative with cyclopropylsulfonyl chloride.

A common approach is the reaction of an aniline with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. orgsyn.org For the synthesis of this compound, this would entail reacting 2-methylaniline with cyclopropylsulfonyl chloride. However, this direct sulfonylation can lead to a mixture of isomers.

A more regioselective approach involves using a pre-functionalized aniline. For instance, a Sandmeyer-type reaction can be employed. Starting from 2-methyl-3-nitroaniline, the nitro group is first reduced to an amine. This diamine can then undergo a Sandmeyer reaction where one of the amino groups is converted to a diazonium salt and subsequently to a sulfonyl chloride group in the presence of sulfur dioxide and a copper catalyst. nih.govwikipedia.orgorganic-chemistry.orgnih.gov The resulting 2-methylbenzenesulfonyl chloride can then be reacted with a cyclopropyl nucleophile.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be utilized. masterorganicchemistry.comresearchgate.netyoutube.comnih.gov This would involve reacting a 3-halo-2-methylaniline (e.g., 3-bromo-2-methylaniline) with a cyclopropanesulfinate salt, such as sodium cyclopropanesulfinate. The reaction is typically facilitated by a copper catalyst. masterorganicchemistry.comresearchgate.net

Table 3: Nucleophilic Sulfonylation Approaches

| Aniline Precursor | Sulfonyl Precursor | Reaction Type | Key Conditions | Reference(s) |

| 2-Methylaniline | Cyclopropylsulfonyl chloride | Direct Sulfonylation | Base | orgsyn.org |

| 2-Methyl-1,3-diaminobenzene | SO₂, Cu catalyst | Sandmeyer Reaction | Diazotization | nih.govwikipedia.orgorganic-chemistry.orgnih.gov |

| 3-Bromo-2-methylaniline | Sodium cyclopropanesulfinate | SNAr | Copper catalyst | masterorganicchemistry.comresearchgate.netyoutube.comnih.gov |

Oxidative Strategies for Aryl Sulfone Formation

Oxidative methods provide an alternative pathway to aryl sulfones. These strategies often involve the formation of a C-S bond in a lower oxidation state, which is then oxidized to the sulfone.

One such strategy involves the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a thiol. wikipedia.org In this case, 3-bromo-2-methylaniline could be coupled with cyclopropanethiol (B3056065) in the presence of a copper catalyst to form 3-(cyclopropylthio)-2-methylaniline. Subsequent oxidation of the thioether to the sulfone can be achieved using various oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Table 4: Oxidative Approaches for Aryl Sulfone Formation

| Aniline Precursor | Sulfur Precursor | Key Intermediate | Key Conditions | Reference(s) |

| 3-Bromo-2-methylaniline | Cyclopropanethiol | 3-(Cyclopropylthio)-2-methylaniline | Copper catalyst (Ullmann), then oxidation | wikipedia.org |

| 2-Methylaniline | Cyclopropylsulfonyl chloride | - | Copper catalyst | - |

Transition Metal-Catalyzed Coupling Reactions for Sulfone Synthesis

The construction of the C-S bond in aryl sulfones can be efficiently achieved through various transition metal-catalyzed reactions. These methods typically involve the coupling of an aryl halide or its equivalent with a sulfur-containing partner.

Copper-Catalyzed Reactions:

The Ullmann reaction , a classical copper-catalyzed method, can be used to form C-S bonds. nih.govseqens.com Modern variations of the Ullmann-type reaction often employ ligands to facilitate the coupling under milder conditions than the harsh temperatures traditionally required. nih.gov For instance, the Madawei modification utilizes α-amino acid ligands, such as proline, to promote the copper-catalyzed coupling of aryl halides with sodium sulfinates to form aryl sulfones under more benign conditions. nih.gov

The Chan-Lam coupling reaction is another versatile copper-mediated method for the formation of carbon-heteroatom bonds, including C-S bonds. rsc.orgnih.govacs.orgnih.gov This reaction typically uses arylboronic acids as the coupling partner with a sulfur nucleophile. rsc.orgacs.orgnih.gov A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, sometimes at room temperature and open to the air. rsc.orgacs.org

Palladium-Catalyzed Reactions:

Palladium catalysts are also extensively used for C-S bond formation. The Buchwald-Hartwig amination , primarily known for C-N bond formation, has been adapted for C-S coupling as well. organic-chemistry.orgmdpi.com These reactions typically employ a palladium precursor and a phosphine (B1218219) ligand to couple an aryl halide or triflate with a thiol or sulfinate salt.

A general retrosynthetic approach to this compound using these methods would involve either:

Coupling of a pre-functionalized aniline (e.g., 3-halo-2-methylaniline) with a cyclopropanesulfinate salt.

Coupling of a substituted benzene (B151609) (e.g., 1-bromo-3-cyclopropylsulfonyl-2-methylbenzene) with an amine source in a final amination step.

Table 1: Comparison of Transition Metal-Catalyzed Sulfone Synthesis Methods

| Reaction | Metal Catalyst | Typical Substrates | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Ullmann-Type Coupling | Copper (Cu) | Aryl halides and sodium sulfinates | Improved conditions with ligands like proline. nih.gov | Can require high temperatures and stoichiometric copper in the absence of suitable ligands. nih.gov |

| Chan-Lam Coupling | Copper (Cu) | Arylboronic acids and sulfur nucleophiles | Mild reaction conditions, often air and moisture tolerant. rsc.orgnih.gov | Substrate-dependent efficacy; may require an oxidant. acs.org |

| Buchwald-Hartwig Type C-S Coupling | Palladium (Pd) | Aryl halides/triflates and thiols/sulfinates | Broad substrate scope and high functional group tolerance. organic-chemistry.org | Requires careful selection of ligands and can be sensitive to air and moisture. |

Advanced Synthetic Methodologies

Recent advances in synthetic chemistry offer more sophisticated, efficient, and sustainable routes to complex molecules like this compound.

Stereoselective Approaches to Cyclopropylsulfonyl-Containing Structures

The cyclopropyl group in this compound can introduce chirality if substituted. The development of stereoselective methods for the synthesis of chiral cyclopropanes and chiral sulfones is therefore of significant interest.

Asymmetric cyclopropanation reactions, often catalyzed by chiral transition metal complexes, are a primary strategy for establishing stereocenters on the cyclopropane (B1198618) ring. nih.govnih.govorganic-chemistry.orgacs.orgorganic-chemistry.org For instance, chiral rhodium organic-chemistry.org and ruthenium nih.gov complexes have been successfully employed in the asymmetric cyclopropanation of alkenes with diazo compounds. The synthesis of chiral sulfones where the sulfur atom is directly attached to the chiral center is another area of active research, with methods including nucleophilic substitution, hydrosulfonation, and kinetic resolution being developed. rsc.org The combination of these strategies could provide access to enantiomerically enriched analogues of this compound. A recent development involves the Ni-organophotocatalyzed enantioselective sulfonylalkenylation of alkenes, which provides access to β-chiral sulfones. acs.orgnih.gov

Green Chemistry Principles in Sulfonylation Reactions

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign sulfonylation methods. A significant advancement is the use of water as a solvent for these transformations. rsc.orgnih.govnih.gov Water is a non-toxic, non-flammable, and inexpensive solvent. nih.govnih.gov

Sulfonylation in Water: Protocols for the sulfonylation of alkynylcarbonyl compounds with sodium sulfinates have been developed that proceed efficiently in water without the need for catalysts or additives. rsc.org This approach offers a simple and environmentally friendly route to sulfonylated products.

Micellar Catalysis: Micellar catalysis has emerged as a powerful green chemistry tool, enabling reactions to occur in water even with water-insoluble substrates. nih.govacs.orgacsgcipr.orgnih.govacs.org Surfactants form micelles in water, creating nano-sized reactors where organic substrates can concentrate and react. nih.govacs.org This technique has been applied to sulfonylation reactions, allowing them to proceed under mild conditions in an aqueous medium. nih.govacs.org For example, visible-light-induced iodosulfonylation of alkenes has been achieved in water using an electron donor-acceptor (EDA) complex strategy facilitated by a surfactant. researchgate.net

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. seqens.comnih.govmdpi.comnih.govnih.gov These benefits are particularly relevant for potentially hazardous or highly exothermic reactions.

The synthesis of aryl sulfonyl chlorides, key intermediates for sulfones, has been successfully demonstrated in a continuous flow system. mdpi.comresearchgate.net This approach allows for the safe handling of reagents like chlorosulfonic acid and provides a scalable route to these important precursors. mdpi.com Furthermore, electrochemical synthesis of sulfones has been implemented in continuous flow systems, offering a green and efficient method that avoids the need for chemical oxidants or mediators. rsc.org The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. seqens.comnih.gov

Post-Synthetic Derivatization and Functionalization Strategies of the Anilino Moiety

The aniline moiety in this compound provides a handle for further structural modifications, which is particularly important in drug discovery for optimizing a compound's properties. organic-chemistry.orgrsc.orggoogle.com

The amino group can undergo a variety of chemical transformations. N-acylation is a common derivatization, converting the aniline to an amide. This can alter the electronic properties of the molecule, reducing the basicity and nucleophilicity of the nitrogen atom. quora.com Protocols for N-acetylation of anilines have been developed using acetonitrile (B52724) as both the solvent and the acetyl source, mediated by a base. researchgate.net

The aromatic ring of the aniline is also amenable to functionalization, such as electrophilic aromatic substitution. However, the existing substituents (the amino and cyclopropylsulfonyl groups) will direct the position of any new substituents. The amino group is an activating, ortho-, para-director, while the sulfonyl group is a deactivating, meta-director. The interplay of these directing effects would need to be considered in any planned functionalization.

Furthermore, the aniline nitrogen can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diaryl- or alkylarylamines. researchgate.net This allows for the introduction of a wide range of substituents on the nitrogen atom. The derivatization of substituted anilines, such as 2-methylaniline and its derivatives, has been explored in various contexts, including the synthesis of biologically active molecules. nih.govresearchgate.netresearchgate.netbeilstein-journals.org

Table 2: Potential Derivatization Reactions of the Anilino Moiety

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| N-Acylation | Acyl chloride or anhydride, base | Amide | Reduces basicity, introduces new steric and electronic features. quora.com |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine | Increases steric bulk, modifies basicity and lipophilicity. |

| Buchwald-Hartwig Amination | Aryl/vinyl halide, Pd catalyst, ligand, base | Diaryl- or vinyl-arylamine | Significant structural diversification for SAR studies. researchgate.net |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃) | Halogenation, nitration, etc. on the aromatic ring | Modifies electronic properties and provides handles for further reactions. |

Structure Activity/property Relationship Studies on Cyclopropylsulfonyl Substituted Anilines

Conformational Analysis and Molecular Geometry Influences

The geometry around the sulfur atom in an aryl sulfonyl group is typically a distorted tetrahedron. In related sulfonamide crystal structures, the O-S-O bond angles tend to be larger than the ideal tetrahedral angle of 109.5°, while the N-S-C and C-S-C angles are often smaller, a phenomenon sometimes attributed to the Thorpe-Ingold effect in similar systems. nih.gov

A crucial aspect of the molecule's conformation is the rotational freedom around the C(aryl)-S and S-N bonds (in related sulfonamides) or C(aryl)-S and S-C(cyclopropyl) bonds. The orientation of the cyclopropylsulfonyl group relative to the aniline (B41778) ring is described by the C-C-S-O and C-C-S-C dihedral angles. In many aryl sulfone derivatives, the sulfonyl group is twisted out of the plane of the aromatic ring. For instance, in N-(3-fluoro-benzoyl)benzenesulfonamide, the dihedral angle between the two benzene (B151609) rings is a significant 82.73 (10)°. mdpi.com In another example, 2,4-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide, the C—SO2—NH—C torsion angle is -60.84 (18)°, indicating a gauche conformation. Similarly, in 3,5-dimethyl-phenyl 2-nitro-benzenesulfonate, the aromatic rings are oriented in a gauche fashion around the ester S-O bond, with a C-S-O-C torsion angle of 84.68 (11)°. This suggests that the cyclopropylsulfonyl group in 3-(cyclopropylsulfonyl)-2-methylaniline is also likely to be significantly twisted out of the plane of the aniline ring.

The presence of the ortho-methyl group will further influence the preferred conformation by introducing steric hindrance, which may affect the rotational barrier around the C(aryl)-S bond.

Table 1: Typical Geometrical Parameters in Analagous Aryl Sulfonyl Compounds

| Parameter | Typical Value Range | Source |

| O-S-O bond angle | 118-122° | nih.gov |

| C-S-N bond angle (in sulfonamides) | 105-108° | nih.gov |

| C(aryl)-S-N-C(aryl) dihedral angle | 60-85° | mdpi.com |

| C(aryl)-S-O-C(aryl) dihedral angle | ~85° |

Electronic Effects of the Cyclopropylsulfonyl Group on Aromatic Reactivity

The reactivity of the aniline ring in electrophilic aromatic substitution is heavily influenced by the electronic nature of its substituents. The amino group (-NH2) is a powerful activating group, donating electron density to the ring through resonance, thereby making the ortho and para positions more nucleophilic. Conversely, the sulfonyl group (-SO2R) is a strong electron-withdrawing group, primarily through an inductive effect, which deactivates the ring towards electrophilic attack.

Table 2: Hammett Substituent Constants for Related Groups

| Substituent | σ_meta | σ_para |

| -SO2CH3 | +0.65 | +0.73 |

| -NO2 | +0.71 | +0.78 |

| -CN | +0.56 | +0.66 |

| -CH3 | -0.07 | -0.17 |

| -NH2 | -0.16 | -0.66 |

Steric Considerations and Their Impact on Regioselectivity and Conformation

Steric hindrance plays a critical role in determining both the regioselectivity of reactions and the stable conformations of this compound. The presence of the methyl group at the ortho position to the amino group is particularly significant.

In electrophilic aromatic substitution reactions, the ortho-methyl group will sterically hinder attack at the 6-position, which is ortho to the activating amino group. Generally, for ortho-para directing groups, the para product is often favored over the ortho product due to reduced steric hindrance at the para position. In the case of 2-methylaniline (o-toluidine), nitration leads to a mixture of products, with substitution occurring at positions both ortho and para to the amino group, but the exact ratios are influenced by the reaction conditions and the nature of the electrophile. For instance, in the nitration of N-acetyl-2-methylaniline, the major product is 2-methyl-4-nitroaniline, the para-substituted product. This suggests that for this compound, electrophilic attack will likely favor the 4-position (para to the amino group and meta to the sulfonyl group) over the 6-position (ortho to both the amino and methyl groups).

The bulky cyclopropylsulfonyl group itself will also exert a steric influence. Its position at C3 will further disfavor substitution at the adjacent 2- and 4-positions to some extent, although electronic effects are generally the dominant factor in directing substitution. The steric bulk of the cyclopropylsulfonyl group will also influence the rotational conformation around the C(aryl)-S bond, as mentioned in the conformational analysis section.

The interplay between the ortho-methyl group and the adjacent amino group can also affect the planarity of the amino group. Steric repulsion can cause the amino group to pucker slightly out of the plane of the benzene ring, which can, in turn, reduce the resonance interaction between the nitrogen lone pair and the aromatic π-system.

Computational Approaches to Structure-Property Relationships in Analogous Compounds

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful tool for predicting its structure and properties. Methods like Density Functional Theory (DFT) are widely used to model the geometric and electronic properties of organic molecules with a high degree of accuracy. nih.gov

Computational studies on analogous molecules, such as other substituted anilines and aryl sulfonamides, can provide valuable insights. These studies can be used to:

Determine the most stable conformation: By calculating the potential energy surface as a function of key dihedral angles (e.g., the C-C-S-O and C-S-N-C angles in related sulfonamides), the lowest energy (most stable) conformation can be identified.

Predict molecular geometry: Bond lengths, bond angles, and dihedral angles can be calculated, providing a detailed picture of the molecule's three-dimensional structure.

Calculate electronic properties: Properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential can be computed. These are crucial for understanding the molecule's reactivity. For example, the regions of highest negative electrostatic potential are likely sites for electrophilic attack.

Simulate spectroscopic data: NMR and IR spectra can be predicted computationally and compared with experimental data for related compounds to validate the computational model.

For example, a computational study on N-(3-fluoro-benzoyl)-4-methyl-benzene-sulfonamide could provide data on the expected dihedral angle between the aromatic rings, which would be a good model for the twist in this compound. mdpi.com Similarly, DFT calculations on 2-methylaniline could reveal the extent of non-planarity of the amino group due to the ortho-methyl substituent.

Table 3: Information Obtainable from Computational Studies on Analogous Compounds

| Computational Output | Relevance to this compound |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| Conformational Energy Profile | Identifies the most stable spatial arrangement of the substituents. |

| Molecular Electrostatic Potential (MEP) Map | Indicates regions of high and low electron density, predicting sites of electrophilic and nucleophilic attack. |

| HOMO/LUMO Energies | Relates to the molecule's electronic excitability and reactivity. |

| Calculated NMR Chemical Shifts | Aids in the interpretation of experimental NMR spectra of related compounds. |

By leveraging data from analogous systems and the power of computational modeling, a comprehensive picture of the structure-property relationships of this compound can be developed, guiding further experimental investigation and application.

Computational Chemistry and Theoretical Studies of 3 Cyclopropylsulfonyl 2 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 3-(Cyclopropylsulfonyl)-2-methylaniline. These methods, such as Density Functional Theory (DFT) and other quantum-mechanical (QM) approaches, model the molecule's electron distribution to predict its stability, reactivity, and other electronic characteristics.

The electronic properties of aniline (B41778) derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. For this compound, the electron-withdrawing cyclopropylsulfonyl group and the electron-donating methyl group create a complex electronic environment. Theoretical calculations can precisely quantify these effects. For instance, the electron-withdrawing power of substituents on aniline-like structures can be evaluated using computational Hammett constants, which play a crucial role in predicting reaction success and mechanisms. beilstein-journals.org

Calculations can also determine molecular polarizability, a measure of how easily the electron cloud is distorted by an external electric field. This property is accessible through quantum-chemical calculations and is crucial for understanding intermolecular interactions. arxiv.org For complex molecules, these calculations provide a foundational guess for setting up simulations, which can then be refined to reach an equilibrium state. arxiv.org

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which serve as a valuable tool for structural confirmation and analysis. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted.

For aniline derivatives, predicted NMR shifts can help assign signals to specific protons and carbons, which can be ambiguous in experimental spectra due to complex splitting patterns. Likewise, calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic bond stretches and bends, such as those associated with the S=O bonds of the sulfonyl group, the N-H bonds of the amine, and the various C-H and C-C bonds within the cyclopropyl (B3062369) and phenyl rings. While specific calculated data for this compound is not prominently available in public literature, the methodologies are well-established for similar molecular structures.

Reaction Mechanism Modeling and Transition State Characterization

Understanding the reaction mechanisms involving this compound is critical for its application in chemical synthesis. Computational modeling allows for the exploration of potential reaction pathways, the identification of intermediates, and the characterization of transition states. This provides a detailed, energetic map of a chemical reaction.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and reactivity of a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, indicating the most likely sites for electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, as this is the most electron-rich part of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, indicating the most likely sites for nucleophilic attack. The presence of the strongly electron-withdrawing cyclopropylsulfonyl group would likely cause the LUMO to have significant density around the sulfonyl group and the attached carbon atom of the phenyl ring.

The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical stability and reactivity of the molecule. A smaller gap generally implies higher reactivity. Quantum chemical calculations can provide precise values for these orbital energies and visualize their spatial distributions, offering predictive insights into the molecule's behavior in chemical reactions.

| Computational Parameter | Predicted Characteristic | Influencing Group(s) |

| HOMO Location | Primarily on the aniline ring and amino group | Amino (-NH2), Methyl (-CH3) |

| LUMO Location | Primarily on the sulfonyl group and phenyl ring | Cyclopropylsulfonyl (-SO2-c-C3H5) |

| Reactivity | Governed by HOMO-LUMO energy gap | All substituent groups |

Prediction of Acid-Base Properties (pKa/pKb) in Various Media

The acid-base dissociation constant (pKa) is a critical physicochemical property that influences the behavior of a compound in different environments. Computational methods can predict pKa values with increasing accuracy, providing essential information without experimental measurements. These predictions are particularly valuable for drug development and process chemistry. chemrxiv.org

For this compound, the primary site of protonation is the amino group. The basicity of this group is modulated by the electronic effects of the ring substituents. The electron-donating methyl group at the ortho position tends to increase basicity, while the strongly electron-withdrawing cyclopropylsulfonyl group at the meta position significantly decreases it.

Applications in Advanced Organic Synthesis and Chemical Biology Research

3-(Cyclopropylsulfonyl)-2-methylaniline as a Versatile Synthetic Building Block

This compound is a bifunctional organic compound that serves as a valuable building block in organic synthesis. Its structure is characterized by a central aniline (B41778) core, substituted with a methyl group at the ortho position and a cyclopropylsulfonyl group at the meta position relative to the amine. This specific arrangement of functional groups—a nucleophilic primary amine, a sterically demanding ortho-methyl group, and an electron-withdrawing, metabolically stable cyclopropylsulfonyl moiety—provides a platform for diverse chemical modifications.

The primary amino group is a key handle for a wide array of synthetic transformations. It can readily undergo reactions typical of anilines, including:

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. These reactions are fundamental for building more complex molecular architectures.

N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents on the nitrogen atom through reactions like reductive amination or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Diazotization: Conversion of the amino group into a diazonium salt, which is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities like halogens, cyano, or hydroxyl groups.

Pictet-Spengler and Friedländer Reactions: Participation in cyclization reactions to construct heterocyclic scaffolds, such as tetrahydroquinolines and quinolines, which are prevalent in medicinal chemistry.

The aromatic ring itself is amenable to electrophilic aromatic substitution, although the substitution pattern is influenced by the directing effects of the existing substituents. The ortho-methyl group and the meta-cyclopropylsulfonyl group create a unique electronic and steric environment that can direct incoming electrophiles to specific positions on the ring. The presence of the cyclopropylsulfonyl group, a strong electron-withdrawing group, deactivates the ring towards electrophilic attack but is a key feature for molecular recognition in biological systems.

The combination of these features makes this compound a desirable starting material for creating libraries of compounds for screening in drug discovery and materials science.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| N-Acylation | Acetyl chloride, pyridine | N-(3-(cyclopropylsulfonyl)-2-methylphenyl)acetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride, base | N-(3-(cyclopropylsulfonyl)-2-methylphenyl)-4-methylbenzenesulfonamide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-3-(cyclopropylsulfonyl)-2-methylaniline |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuCN | 3-(Cyclopropylsulfonyl)-2-methylbenzonitrile |

Development of Novel Reaction Methodologies Utilizing the Compound's Unique Reactivity

While specific reaction methodologies developed exclusively for this compound are not extensively documented in the literature, its distinct structure presents opportunities for exploring and developing novel synthetic methods. The interplay between the ortho-methyl group and the meta-cyclopropylsulfonyl group can be exploited to achieve regioselective functionalization of the aniline core.

The steric hindrance provided by the ortho-methyl group can influence the reactivity of the adjacent amino group. For instance, in metal-catalyzed reactions, this steric bulk could be leveraged to control the coordination geometry around a metal center, potentially leading to novel catalytic cycles or improved selectivity in known transformations.

Furthermore, the development of methods for C-H functionalization in the presence of the cyclopropylsulfonyl group is an area of interest. Directing group strategies could potentially be employed, where the sulfonyl oxygen or the amine could direct a transition metal catalyst to activate a specific C-H bond on the aromatic ring, allowing for the installation of new functional groups in a highly controlled manner. The development of such a methodology would provide a powerful tool for the late-stage functionalization of complex molecules derived from this building block.

Exploitation as a Chemical Probe or Tool in Chemical Biology Investigations

The structural motifs present in this compound make it an attractive scaffold for the design of chemical probes and tools for chemical biology. A chemical probe is a small molecule used to study biological systems, often by selectively interacting with a specific protein or pathway.

The key features of this compound that are advantageous for probe development include:

The Cyclopropylsulfonyl Group: This moiety is recognized in medicinal chemistry for its ability to act as a bioisostere for other functional groups and for its metabolic stability. The sulfonyl group is a strong hydrogen bond acceptor, which can facilitate binding to biological targets. The attached cyclopropyl (B3062369) ring introduces a three-dimensional character, which is often favored for enhancing binding affinity and specificity.

The Aniline Moiety: The primary amine provides a convenient attachment point for linker groups, reporter tags (like fluorophores or biotin), or reactive groups for covalent labeling of target proteins.

While direct applications of this compound as a chemical probe are not yet widely reported, related structures containing cyclopropylamine (B47189) moieties have been investigated as inhibitors for enzymes such as Lysine-Specific Demethylase 1 (LSD1), suggesting that the cyclopropylsulfonyl aniline scaffold could be a valuable starting point for developing probes for epigenetic targets or other enzyme classes. beilstein-journals.org

Design Principles of Cyclopropylsulfonyl-Containing Scaffolds for Chemical Exploration

The design of molecular scaffolds is a central theme in medicinal chemistry and drug discovery. The goal is to create core structures that can be readily diversified to explore chemical space and optimize biological activity. nih.gov The this compound framework embodies several important design principles for creating novel bioactive molecules.

The combination of a rigid aromatic core with a three-dimensional, metabolically stable cyclopropyl group and a strong hydrogen-bonding sulfonyl group makes this scaffold a compelling choice for targeting a variety of protein classes. The principles of scaffold-based drug design suggest that libraries of compounds built upon this core could yield novel hits in screening campaigns by presenting a unique combination of steric and electronic features to potential biological targets. mdpi.com

Role in Ligand Design for Catalysis (e.g., organocatalysis, transition metal catalysis)

In the field of catalysis, ligand design is paramount for controlling the activity and selectivity of a catalyst. The structure of this compound contains key elements that are desirable for the development of novel ligands, particularly for transition metal catalysis.

The aniline nitrogen atom can serve as a donor atom to coordinate with a transition metal center. The true potential of this compound in ligand design, however, lies in its derivatization into more complex ligand structures. For example:

N-Donor Ligands: The aniline can be readily converted into Schiff bases (by condensation with aldehydes) or phosphine-amines (by reaction with chlorophosphines). These bidentate ligands (N,N or N,P) are widely used in catalysis.

Bulky Ligand Design: The ortho-methyl group provides steric bulk near the coordinating nitrogen atom. Steric hindrance is a critical design element in many successful catalyst systems, as it can promote reductive elimination, prevent catalyst deactivation (e.g., dimer formation), and influence the enantioselectivity of a reaction. bldpharm.com

Electronic Tuning: The electron-withdrawing cyclopropylsulfonyl group, located meta to the amine, electronically modifies the aniline nitrogen. This electronic effect can tune the donor properties of the resulting ligand, which in turn influences the reactivity of the metal center.

While this compound itself is not a ligand, it is a precursor for a potential class of electronically and sterically tuned ligands. The synthesis of a library of ligands based on this scaffold could lead to the discovery of new catalysts for challenging transformations like cross-coupling reactions or asymmetric synthesis.

Table 3: Potential Ligand Types Derived from this compound

| Ligand Class | Synthetic Precursor | Potential Catalytic Application |

|---|---|---|

| Schiff Base (N,N-ligand) | Condensation with a substituted salicylaldehyde | Asymmetric cyanation, epoxidation |

| Phosphine-Amine (P,N-ligand) | Reaction with 2-(diphenylphosphino)benzaldehyde (B1302527) followed by reduction | Asymmetric hydrogenation, hydroformylation |

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and structural integrity of 3-(Cyclopropylsulfonyl)-2-methylaniline. These techniques provide detailed information about the compound's atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

For ¹H NMR, the spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the protons of the cyclopropyl (B3062369) group. The aromatic protons would likely appear as multiplets in the downfield region of the spectrum. The methyl group attached to the aromatic ring would present as a singlet. The amine (NH₂) protons would also typically appear as a broad singlet. The protons of the cyclopropyl ring would exhibit complex splitting patterns in the upfield region due to their unique chemical environment.

In ¹³C NMR spectroscopy, distinct signals would be anticipated for each unique carbon atom in the molecule. This includes the carbons of the benzene (B151609) ring, the methyl carbon, and the carbons of thecyclopropyl group. The chemical shifts of the aromatic carbons are influenced by the positions of the amine and cyclopropylsulfonyl substituents. Analysis of related aniline (B41778) derivatives can provide insights into the expected chemical shift ranges for these carbons. For instance, in studies of other substituted anilines, the carbon atoms directly bonded to electron-withdrawing or electron-donating groups show characteristic upfield or downfield shifts.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The IR spectrum would be expected to display characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulfonyl group would produce strong absorption bands, generally observed between 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular ion peak ([M]⁺) would correspond to the exact mass of the compound. Fragmentation of the molecular ion can occur through various pathways, such as the loss of the cyclopropyl group, the sulfonyl group, or parts of the aniline moiety. The fragmentation pattern of related aromatic amines often involves the cleavage of the C-N bond and subsequent loss of the amino group. The analysis of these fragment ions helps in piecing together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the UV-Vis spectrum in a suitable solvent would be expected to show absorption bands characteristic of the substituted benzene ring. The position and intensity of these bands are influenced by the electronic effects of the amine and cyclopropylsulfonyl groups. Studies on similar aromatic amines often show absorption maxima related to π-π* transitions of the phenyl ring.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from impurities or in complex mixtures.

Q & A

Q. What are the standard synthetic pathways for preparing 3-(Cyclopropylsulfonyl)-2-methylaniline?

The synthesis typically involves introducing the cyclopropylsulfonyl group via nucleophilic substitution or oxidation reactions. For example, sulfonyl groups can be introduced using sulfonyl chlorides under basic conditions, followed by cyclopropane ring formation via carbene insertion or cycloaddition reactions. Structural analogs in the evidence highlight the importance of optimizing reaction temperatures (80–120°C) and solvents (e.g., DCM or THF) to prevent side reactions . Purification often requires column chromatography or recrystallization to isolate the pure compound.

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR can identify aromatic protons, methyl groups, and sulfonyl-linked cyclopropane signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHNOS).

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the sulfonyl group relative to the aniline ring . Computational tools (e.g., DFT calculations) may supplement experimental data to predict vibrational modes and electronic properties .

Q. What are the stability considerations for storing this compound?

The compound is sensitive to moisture and oxidation. Storage recommendations include:

- Desiccants : Use anhydrous calcium chloride or molecular sieves.

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.

- Purity Monitoring : Regular Karl Fischer titration (as in HG/T 3958-2007) ensures moisture content remains below 0.1% .

Advanced Research Questions

Q. How does the cyclopropylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

The sulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitutions to the para position of the aniline ring. The cyclopropane ring introduces steric hindrance, limiting access to certain reaction sites. For example, Suzuki-Miyaura coupling may require bulky palladium catalysts (e.g., XPhos Pd G3) to accommodate steric effects . Kinetic studies using HPLC or LC-MS can track reaction progress and intermediate formation .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Docking Simulations : Models interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina.

- QSAR Modeling : Correlates substituent effects (e.g., sulfonyl vs. methoxy groups) with bioactivity data from analogs .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties, such as solubility and cytochrome P450 interactions .

Q. How can conflicting spectral data for this compound be resolved?

Contradictions often arise from impurities or tautomeric forms. Methodological steps include:

- Repetition Under Controlled Conditions : Use deuterated solvents for NMR to eliminate solvent peaks.

- Multi-Technique Validation : Combine IR spectroscopy (for functional groups) with H-N HMBC NMR to confirm amine-sulfonyl connectivity .

- Crystallography : Resolve ambiguities in bond lengths and angles .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent polarity) .

- Analytical Rigor : Adhere to standardized protocols (e.g., HG/T 3958-2007) for reproducibility .

- Data Interpretation : Cross-reference experimental results with computational models to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。